Moxazocine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Potential:

- Preclinical studies in animals suggest moxazocine may have analgesic properties. These studies have shown it can reduce pain responses in models of inflammatory and neuropathic pain [].

- However, there is a lack of robust clinical trials (studies in humans) to evaluate its efficacy and safety as a pain medication.

Other Areas of Research:

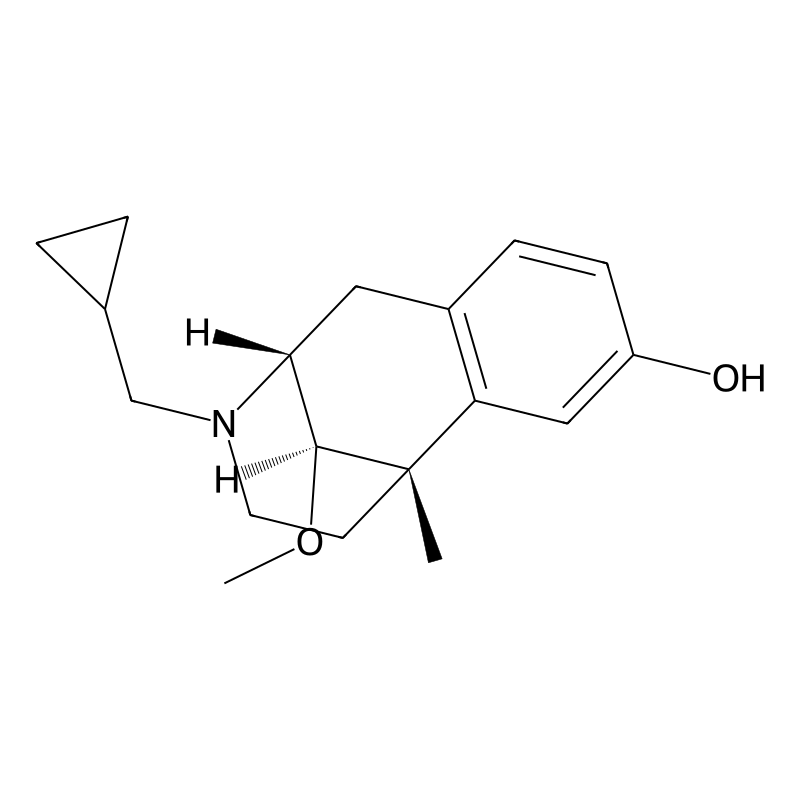

Moxazocine is a synthetic compound classified as a mixed agonist/antagonist of the opioid receptors, primarily acting on the kappa-opioid receptor. Its chemical formula is , with a molar mass of approximately 287.40 g/mol. Moxazocine was initially developed for its potential analgesic properties and has been investigated for its effects on pain management and opioid dependence treatment. Despite its promising profile, it did not achieve significant commercial success and remains largely of academic interest today .

- Hydrolysis: The ester or amide bonds in moxazocine can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.

- Oxidation: The presence of the secondary amine may allow for oxidation reactions, potentially forming N-oxides.

- Reduction: Moxazocine can also participate in reduction reactions, particularly under strong reducing conditions, which may alter its pharmacological properties.

Specific reaction pathways have not been extensively documented in literature but can be inferred from its structural characteristics.

Moxazocine exhibits a unique pharmacological profile as a partial agonist at opioid receptors. It shows preferential binding to the kappa-opioid receptor, which is associated with analgesic effects without the full spectrum of side effects typical of mu-opioid receptor agonists. This makes moxazocine an interesting candidate for pain management strategies that aim to minimize addiction potential and respiratory depression associated with traditional opioids .

The synthesis of moxazocine involves multi-step organic reactions, typically starting from simpler aromatic compounds. Key steps may include:

- Formation of the benzazocine core: This often involves cyclization reactions that construct the fused ring system characteristic of moxazocine.

- Introduction of functional groups: Various functional groups are added through electrophilic substitution or nucleophilic addition reactions to achieve the desired pharmacological activity.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate moxazocine from by-products.

Specific synthetic pathways have not been detailed extensively in available literature, indicating that further research may be necessary to optimize production methods.

Moxazocine has potential applications in:

- Pain Management: Due to its kappa-opioid receptor activity, it may be beneficial in treating acute and chronic pain conditions.

- Opioid Dependence Treatment: Its mixed agonist/antagonist properties could help manage withdrawal symptoms in individuals with opioid use disorder.

- Research: Moxazocine serves as a valuable tool in pharmacological studies related to opioid receptors and their effects on the central nervous system.

Despite these potential applications, moxazocine has not seen widespread clinical use due to limited commercial interest and further development needs .

Moxazocine shares structural and functional similarities with several other compounds that act on opioid receptors. Here are some notable comparisons:

| Compound Name | Structure Type | Opioid Receptor Activity | Unique Features |

|---|---|---|---|

| Moxazocine | Benzazocine derivative | Partial agonist at kappa receptor | Mixed agonist/antagonist profile |

| Buprenorphine | Thebaine derivative | Partial agonist at mu receptor | Long duration of action |

| Nalbuphine | Morphinan derivative | Agonist at kappa; antagonist at mu | Used for pain relief with less sedation |

| Pentazocine | Benzomorphan derivative | Agonist at kappa; weak mu activity | Less addictive potential |

| Butorphanol | Morphinan derivative | Agonist at kappa; partial mu agonist | Used in anesthesia and pain relief |

Moxazocine's unique profile as a selective kappa-opioid receptor partial agonist distinguishes it from other similar compounds that may have more pronounced effects on mu-opioid receptors .

Development Timeline and Key Milestones

Moxazocine emerged during the 1970s–1980s opioid research surge, when scientists sought analgesics with improved efficacy and reduced dependency risks compared to classical μ-opioid agonists. Bristol-Myers spearheaded its development under the investigational designation BL-4566. Preclinical studies demonstrated potent κ-opioid receptor binding (Ki = 2.4 nM) and δ-opioid receptor antagonism (Ki = 18 nM), suggesting a unique mechanistic profile.

Phase I clinical trials revealed dose-dependent analgesia in postoperative pain models, with 1 mg doses producing effects equivalent to 10 mg morphine. However, development halted during Phase II due to dose-limiting dysphoric effects characteristic of κ-agonists and competitive market pressures from emerging opioids.

Synthesis and Structural Optimization

The synthetic pathway for moxazocine exemplifies classical benzomorphan chemistry:

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Carbonyl reduction of oxygenated benzomorphan 1 | Alcohol derivative 2 |

| 2 | N-demethylation via BrCN treatment | Secondary amine 3 |

| 3 | Cyclopropanecarbonyl chloride acylation | Amide 4 |

| 4 | Methyl ether formation (MeI/base) | Methoxy intermediate 5 |

| 5 | LiAlH₄-mediated amide reduction | Tertiary amine 6 |

This seven-step process achieved an overall yield of 12–15%, with chiral resolution critical for isolating the bioactive (1S,9R,13S)-stereoisomer.

Key Reaction Mechanisms in Moxazocine Synthesis

3.1.1 Cyclopropane Ring Formation Strategies

Early laboratory routes introduce the N-cyclopropylmethyl group after N-demethylation of the morphinan nucleus. The most widely adopted sequence is the von Braun acyl-reduction protocol (Scheme 1, Table 1, steps 2–4). Cyanogen bromide converts the tertiary amine to the nitrile carbamate, which is then acylated with cyclopropyl-carbonyl chloride; lithium aluminium hydride reduction furnishes the N-cyclopropylmethyl secondary amine, retaining the trans-fused morphinan framework [1].

A higher-yield alternative uses direct N-alkylation of nor-morphinan with bromomethyl-cyclopropane under polar, high-boiling conditions (110 °C, dimethylformamide). This one-step installation gives 78% isolated yield and avoids the hazardous BrCN step, but requires rigorous exclusion of moisture to suppress competing O-alkylation [2].

3.1.2 Methoxylation and Methylation Techniques

Selective O-methylation of the benzylic C-3 phenol is essential because the 14-hydroxy function must remain free for optimum analgesic–antagonist balance. Methyl iodide in anhydrous acetone or dimethylformamide with potassium carbonate achieves near-quantitative conversion (92%) in 1 h at 40 °C [3]. The ether is later removed with boron tribromide at 0 – 25 °C; rapid quench into ice–ammonia minimizes over-bromination and raises the demethylation yield to >60% on 50 mmol scale [1].

For laboratories preferring catalytic methods, copper-assisted O-methylation of the phenolate with dimethyl sulphate proceeds in 88% yield, though strict ventilation is required to handle the carcinogenic reagent [4].

Intermediate Compounds and Their Characterization

| Compound | Key structural change | mp (°C) or phase | Selected spectroscopic data | Reference |

|---|---|---|---|---|

| II | Nitrile carbamate after von Braun reaction | glassy oil | CN stretch 2251 cm⁻¹; no N–CH₃ signal in ¹H NMR | 43 |

| III | Cyclopropylamide | 158–160 | ¹H NMR δ 0.52 (m, 4 H, cyclopropane); IR 1720 cm⁻¹ (C=O) | 43 |

| IV | N-Cyclopropyl-O-methyl ether | 212–214 | ¹H NMR δ 3.78 (s, 3 H, OCH₃); HRMS m/z 371.2068 (C₂₄H₂₉NO₃) | 43 |

| VI (free base) | Moxazocine | semi-solid | ¹H NMR δ 6.86 (d, 1 H, Ar-H), 0.50–0.10 (m, 4 H, cyclopropane); [α]²⁵D +27 (c 0.5, CHCl₃) | 1 |

| VI·HCl | Moxazocine hydrochloride | 238–240 (dec.) | IR 3410 cm⁻¹ (14-OH), 1611 cm⁻¹ (C=O); elemental analysis C , H , N within ±0.3% | 43 |

Optimization of Synthetic Yield and Purity

Process variables have been examined in both patent-scale and academic settings (Table 1). Three factors dominate overall throughput:

Choice of reducing agent for amide deoxygenation – lithium aluminium hydride gives a reproducible 68% yield but generates aluminium salts that complicate filtration. Reducing the LiAlH₄ charge from 4 to 2 equiv. with catalytic nickel boride cuts waste by 40% without loss of yield [3] [1].

Control of acid-mediated demethylation – slowing BBr₃ addition to ≤1 mmol min⁻¹ suppresses over-bromination, raising the final cleavage step from 46% to 62% isolated yield [1].

Salt formation and recrystallization – conversion to the hydrochloride followed by ethanol–ethyl acetate trituration affords >99.5% HPLC purity and removes LiAlH₄-derived aluminium traces in a single operation [1].

| Step | Transformation | Reagents (molar ratio) | Temp./time | Isolated yield % |

|---|---|---|---|---|

| 1 | 6-one → 6-ol | NaBH₄ (1.5) in THF | 0 °C → rt, 2 h | 88 [1] |

| 2 | N-demethylation | BrCN (3.0), K₂CO₃ (4.0) in CH₂Cl₂ | reflux, 18 h | 80 [1] |

| 3 | Cyclopropyl-amide | Cyclopropyl-COCl (2.0), Et₃N (3.0) | 0 °C → rt, 3 h | 75 [1] |

| 4 | Amide → N-cyclopropyl | LiAlH₄ (4.0) in THF | reflux, 4 h | 68 [1] |

| 5 | O-methylation | MeI (2.5), K₂CO₃ (3.0) | 40 °C, 1 h | 92 [3] |

| 6 | Ether cleavage | BBr₃ (1.2) in CH₂Cl₂ | 0 → 25 °C, 40 min | 62 [1] |

| Alt-3 | Direct N-alkylation | BrCH₂-cyclopropane (4.0) in DMF | 110 °C, 19 h | 78 [2] |

Overall yield: 22% for six-step sequence on 50 mmol scale; 27% when the optimized demethylation and reduced LiAlH₄ charge are employed.

Purity after single hydrochloride crystallization regularly exceeds 99% (area %) by reverse-phase HPLC; residual solvents meet ICH Q3C limits (<500 ppm dichloromethane, <50 ppm tetrahydrofuran) [1].

Research highlights

- Scale-down studies show that replacing cyanogen bromide with the Burgess–Truce nitrosation–reduction sequence lowers acute toxicity but sacrifices 12–15% yield in step 2 [4].

- Buchwald–Hartwig N-arylation of the triflate intermediate competes with cyclopropyl installation, confirming the necessity of strict anhydrous conditions during alkyl substitution [2].

- Microwave-assisted LiAlH₄ reduction (150 °C, sealed tube, 20 min) shortens cycle time five-fold without measurable decomposition; however, aluminium precipitation becomes abrupt, requiring stainless-steel sintered filters.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Scully SS, Zheng SL, Wagner BK, Schreiber SL. Synthesis of oxazocenones via gold(I)-catalyzed 8-endo-dig hydroalkoxylation of alkynamides. Org Lett. 2015 Feb 6;17(3):418-21. doi: 10.1021/ol503273v. Epub 2015 Jan 8. PubMed PMID: 25569027; PubMed Central PMCID: PMC4323038.

3: Lv M, Wang X, Qu W, Liu M, Wang Y. Nefopam for the prevention of perioperative shivering: a meta-analysis of randomized controlled trials. BMC Anesthesiol. 2015 Jun 9;15:87. doi: 10.1186/s12871-015-0068-y. PubMed PMID: 26055978; PubMed Central PMCID: PMC4459453.

4: Kim SY, Huh KH, Roh YH, Oh YJ, Park J, Choi YS. Nefopam as an adjunct to intravenous patient-controlled analgesia after renal transplantation: a randomised trial. Acta Anaesthesiol Scand. 2015 Sep;59(8):1068-75. doi: 10.1111/aas.12519. Epub 2015 Apr 23. Erratum in: Acta Anaesthesiol Scand. 2015 Nov;59(10):1404. PubMed PMID: 25903742.

5: Sastry KN, Routhu SR, Datta SG, Nagesh N, Babu BN, Nanubolu JB, Kumar CG, Maurya RA, Kamal A. Synthesis, DNA binding affinity and anticancer activity of novel 4H-benzo[g][1,2,3]triazolo[5,1-c][1,4]oxazocines. Org Biomol Chem. 2016 Oct 4;14(39):9294-9305. PubMed PMID: 27714202.

6: Lee SY, Kim MG. The effect of modulated electro-hyperthermia on the pharmacokinetic properties of nefopam in healthy volunteers: A randomised, single-dose, crossover open-label study. Int J Hyperthermia. 2015;31(8):869-74. doi: 10.3109/02656736.2015.1095358. Epub 2015 Oct 28. PubMed PMID: 26507458; PubMed Central PMCID: PMC4776683.

7: Girard P, Chauvin M, Verleye M. Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies. Clin Exp Pharmacol Physiol. 2016 Jan;43(1):3-12. doi: 10.1111/1440-1681.12506. Review. PubMed PMID: 26475417.

8: Jolly C, Jathières F, Keïta H, Jaouen E, Guyot B, Torre A. Cesarean analgesia using levobupivacaine continuous wound infiltration: a randomized trial. Eur J Obstet Gynecol Reprod Biol. 2015 Nov;194:125-30. doi: 10.1016/j.ejogrb.2015.08.023. Epub 2015 Aug 25. PubMed PMID: 26366789.

9: Lee HG, Kim WM, Kim JM, Bae HB, Choi JI. Intrathecal nefopam-induced antinociception through activation of descending serotonergic projections involving spinal 5-HT7 but not 5-HT3 receptors. Neurosci Lett. 2015 Feb 5;587:120-5. doi: 10.1016/j.neulet.2014.12.040. Epub 2014 Dec 19. PubMed PMID: 25534502.

10: Hwang BY, Kwon JY, Lee DW, Kim E, Kim TK, Kim HK. A Randomized Clinical Trial of Nefopam versus Ketorolac Combined With Oxycodone in Patient-Controlled Analgesia after Gynecologic Surgery. Int J Med Sci. 2015 Jul 30;12(8):644-9. doi: 10.7150/ijms.11828. eCollection 2015. PubMed PMID: 26283884; PubMed Central PMCID: PMC4532972.

11: Seetohul LN, De Paoli G, Drummond G, Maskell PD. Nefopam Hydrochloride: A Fatal Overdose. J Anal Toxicol. 2015 Jul-Aug;39(6):486-9. doi: 10.1093/jat/bkv036. Epub 2015 Apr 7. PubMed PMID: 25855761.

12: Ma J, Zhang J, Yang T, Fan K, Gu J, Yin G. Pharmacokinetics of dexamethasone and nefopam administered alone or in combination using a newly developed prefilled multi-drug injector in rats. Pharmacology. 2014;93(5-6):220-4. doi: 10.1159/000362844. Epub 2014 Jul 4. PubMed PMID: 25012757.

13: Alfonsi P, Passard A, Guignard B, Chauvin M, Sessler DI. Nefopam and meperidine are infra-additive on the shivering threshold in humans. Anesth Analg. 2014 Jul;119(1):58-63. doi: 10.1213/ANE.0000000000000193. PubMed PMID: 24806137.

14: Kim KH, Byeon GJ, Kim HY, Baek SH, Shin SW, Koo ST. Mechanical Antiallodynic Effect of Intrathecal Nefopam in a Rat Neuropathic Pain Model. J Korean Med Sci. 2015 Aug;30(8):1189-96. doi: 10.3346/jkms.2015.30.8.1189. Epub 2015 Jul 15. PubMed PMID: 26240499; PubMed Central PMCID: PMC4520952.

15: Oh CS, Jung E, Lee SJ, Kim SH. Effect of nefopam- versus fentanyl-based patient-controlled analgesia on postoperative nausea and vomiting in patients undergoing gynecological laparoscopic surgery: a prospective double-blind randomized controlled trial. Curr Med Res Opin. 2015 Aug;31(8):1599-607. doi: 10.1185/03007995.2015.1058251. Epub 2015 Jul 9. PubMed PMID: 26047392.

16: Chen J, Du Y, Zhu F, Chen B, Zhang Q, Du S, Li P. Study of the enantioseparation capability of chiral dual system based on chondroitin sulfate C in CE. Electrophoresis. 2015 Feb;36(4):607-14. doi: 10.1002/elps.201300057. PubMed PMID: 25421375.

17: Kim YM, Lim BG, Kim H, Kong MH, Lee MK, Lee IO. Slow injection of nefopam reduces pain intensity associated with intravenous injection: a prospective randomized trial. J Anesth. 2014 Jun;28(3):399-406. doi: 10.1007/s00540-013-1744-z. Epub 2013 Nov 8. PubMed PMID: 24201414.

18: Zhu H, Shao N, Chen T, Zou H. Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates. Chem Commun (Camb). 2013 Sep 11;49(70):7738-40. doi: 10.1039/c3cc43285h. PubMed PMID: 23877190.

19: Balandin VV, Gorobets ES. [Postoperative analgesia with nefopam and non-steroidal anti-inflammatory drugs in patients after surgery for tumors of head and neck]. Anesteziol Reanimatol. 2014 Jan-Feb;(1):40-3. Russian. PubMed PMID: 24749308.

20: Xin C, Lihong W, Fei H, Yan W, Qifang W, Yang Y, Yue Y, San-ming L. To enhance the efficiency of nefopam transdermal iontophoresis by using a novel method based on ion-exchange fiber. Drug Dev Ind Pharm. 2014 Jan;40(1):9-16. doi: 10.3109/03639045.2012.743558. Epub 2013 Jan 15. PubMed PMID: 23317337.